AS2717638

Description

Propriétés

IUPAC Name |

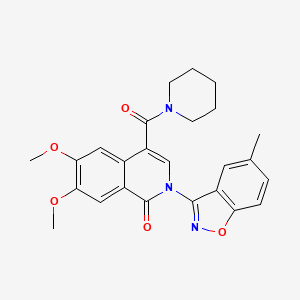

6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-15-7-8-20-18(11-15)23(26-33-20)28-14-19(24(29)27-9-5-4-6-10-27)16-12-21(31-2)22(32-3)13-17(16)25(28)30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMYHYZQUGJBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AS2717638

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuropathic and inflammatory pain. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on intracellular signaling pathways. The information provided herein is intended to support further research and development of LPA5-targeted therapeutics.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the LPA5 receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, lysophosphatidic acid (LPA). LPA5 is coupled to Gαi/o and Gαq proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as well as the activation of phospholipase C (PLC) and subsequent downstream signaling. By blocking LPA binding, this compound effectively attenuates these signaling events, leading to a reduction in neuroinflammation and nociceptive signaling.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Human LPA5 | cAMP Accumulation | CHO | 38 | [1] |

| Human LPA1 | cAMP Accumulation | CHO | >10000 | [1] |

| Human LPA2 | cAMP Accumulation | CHO | >10000 | [1] |

| Human LPA3 | cAMP Accumulation | CHO | >10000 | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | 3 - 30 mg/kg | Reversal of mechanical allodynia and thermal hyperalgesia | [1] |

| Carrageenan-induced (Inflammatory Pain) | Rat | Oral | 10 - 30 mg/kg | Reduction in paw edema and mechanical hyperalgesia | [1] |

| LPA-induced Allodynia | Mouse | Oral | 3 - 30 mg/kg | Inhibition of paw withdrawal | [1] |

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines the methodology used to determine the potency of this compound in inhibiting LPA-induced changes in intracellular cAMP levels.

Objective: To measure the IC50 of this compound against the human LPA5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.

-

Assay medium: MEM with 2% charcoal-stripped serum.

-

LPA (1-oleoyl-sn-glycero-3-phosphate).

-

This compound.

-

cAMP assay kit (e.g., chemiluminescent immunoassay).

-

96-well microplates.

Procedure:

-

Cell Culture: Culture CHO-hLPA5 cells in appropriate growth medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a density of 10,000 cells/well in 100 µL of assay medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Incubation: Add 30 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at 37°C.

-

Agonist Stimulation: Prepare a solution of LPA and forskolin in assay buffer. Add a pre-determined concentration of LPA (typically at its EC80) to the wells to stimulate cAMP production. Forskolin is used to potentiate the signal.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the surgical procedure for inducing neuropathic pain in rats and the subsequent assessment of the analgesic effects of this compound.

Objective: To evaluate the efficacy of this compound in a rodent model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

This compound formulated for oral administration.

-

Von Frey filaments for assessing mechanical allodynia.

-

Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week prior to surgery.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days for the development of neuropathic pain.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw using a plantar test apparatus.

-

-

Drug Administration: Administer this compound or vehicle orally at the desired doses.

-

Post-Dose Behavioral Assessment: Re-assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA).

Signaling Pathways and Visualizations

LPA5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the LPA5 receptor and the inhibitory effect of this compound.

Caption: LPA5 receptor signaling and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound in a rodent pain model.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a highly selective and orally bioavailable antagonist of the LPA5 receptor. Its mechanism of action involves the direct inhibition of LPA5 signaling, leading to the attenuation of downstream pathways involved in neuroinflammation and pain. The data presented in this guide support the potential of this compound as a therapeutic agent for the treatment of neuropathic and inflammatory pain conditions. The detailed experimental protocols and visual aids are provided to facilitate further investigation into the pharmacology of this compound and the role of LPA5 in disease.

References

AS2717638: A Potent and Selective LPA5 Antagonist for Preclinical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] Among these, the LPA5 receptor has emerged as a significant target in various physiological and pathological processes, particularly in the transmission of pain signals within the spinal cord.[1][2] AS2717638 is a novel, orally active, and highly selective antagonist of the LPA5 receptor, showing promise as a valuable tool for investigating the role of LPA5 in preclinical models of neuropathic and inflammatory pain.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its selectivity profile, mechanism of action, and detailed protocols for key in vitro and in vivo experimental assays.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for the LPA5 receptor.

Table 1: In Vitro Potency of this compound

| Target Receptor | Species | Assay Type | Value |

| LPA5 | Human | cAMP Accumulation | IC50: 38 nM (95% CI: 33-43 nM)[2] |

| LPA5 | Mouse | Radioligand Binding | Ki: 7.3 nM |

Table 2: Selectivity Profile of this compound

| Target Receptor | Species | Assay Type | IC50 (µM) |

| LPA1 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |

| LPA2 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |

| LPA3 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |

Table 3: Off-Target Binding Profile of this compound

| Target Receptor | Species | Inhibition at 10 µM |

| Adenosine A1 Receptor | Rat | >50%[2] |

| Non-selective Opioid Receptor | Rat | >50%[2] |

| µ-Opioid Receptor | Rat | >50%[2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Caption: LPA5 Receptor Signaling Pathway.

Caption: Experimental Workflow for Investigating this compound in a Mouse Model of LPS-Induced Neuroinflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

In Vitro cAMP Accumulation Assay

This protocol is adapted for determining the antagonist activity of this compound on LPA5-mediated cAMP production.

1. Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

The day before the assay, seed the cells into 96-well or 384-well white, solid-bottom assay plates at a density optimized for the assay format. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.

3. Assay Procedure:

-

On the day of the assay, remove the growth medium from the cell plate and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 20 minutes) at 37°C.[5]

-

Stimulate the cells by adding a pre-determined EC80 concentration of an LPA5 agonist (e.g., LPA or a selective agonist) to all wells except the negative control wells.

-

Incubate for a further specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

4. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

5. Data Analysis:

-

Generate a concentration-response curve for this compound by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the effect of this compound on LPA5-mediated intracellular calcium release.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing the human LPA5 receptor as described in the cAMP assay protocol.

-

Seed the cells into black, clear-bottom 96-well or 384-well assay plates and incubate overnight.

2. Dye Loading:

-

Remove the growth medium and wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

After incubation, wash the cells gently with the assay buffer to remove any extracellular dye.

3. Compound Addition and Fluorescence Measurement:

-

Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a short period (e.g., 5-15 minutes) to allow for antagonist binding.

-

Measure the baseline fluorescence.

-

Inject a pre-determined EC80 concentration of an LPA5 agonist and immediately begin kinetic measurement of the fluorescence signal for a defined period (e.g., 60-120 seconds).

4. Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

-

Generate a concentration-response curve and calculate the IC50 value as described for the cAMP assay.

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes a widely used rodent model to evaluate the analgesic effects of this compound on neuropathic pain.

1. Animals:

-

Use male Sprague-Dawley or Wistar rats (typically 100-250 g).

-

Acclimatize the animals to the housing and testing environment for at least 3 days prior to surgery.

2. Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a skin incision on the dorsal surface of the thigh to expose the biceps femoris muscle.

-

Bluntly dissect the muscle to expose the common sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Allow the animals to recover from surgery.

3. Drug Administration:

-

Administer this compound orally at the desired doses (e.g., 3, 10, and 30 mg/kg) at a specified time point before behavioral testing.[2] A vehicle control group should also be included.

4. Behavioral Testing (Allodynia and Hyperalgesia):

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to a non-noxious mechanical stimulus using von Frey filaments or an electronic von Frey apparatus. Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a noxious heat stimulus using a plantar test apparatus.

-

Conduct baseline behavioral testing before surgery and at multiple time points after surgery and drug administration.

5. Data Analysis:

-

Compare the paw withdrawal thresholds or latencies between the this compound-treated groups and the vehicle-treated group.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effects.

Conclusion

This compound is a potent and selective LPA5 antagonist that serves as an invaluable pharmacological tool for elucidating the role of the LPA5 receptor in various physiological and pathological conditions, particularly in the context of pain and inflammation. The data and protocols presented in this technical guide are intended to support the research community in further exploring the therapeutic potential of targeting the LPA5 receptor.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of AS2717638 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this complex process is the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and inflammatory signaling. AS2717638 has emerged as a potent, selective, and orally active antagonist of LPA5, demonstrating significant potential in preclinical studies for mitigating neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key experimental findings, and detailed protocols for its use in neuroinflammation research.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a highly selective antagonist for the lysophosphatidic acid receptor 5 (LPA5).[1][2] It is characterized as a brain-penetrant and orally active compound, making it a valuable tool for in vivo studies of neuroinflammation and related pathologies.[1][3] Chemically, it is known as 6,7-Dimethoxy-2-(5-methyl-1,2-benzisoxazol-3-yl)-4-(1-piperidinylcarbonyl)-1(2H)-isoquinolinone.

Mechanism of Action

This compound exerts its effects by specifically binding to the LPA-binding site of the LPA5 receptor.[4] This action selectively inhibits the downstream signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to LPA5. A primary consequence of this inhibition is the suppression of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[4][5]

The antagonism of LPA5 by this compound has profound effects on neuroinflammatory signaling pathways. In microglial cells, which are the primary immune cells of the central nervous system, this compound has been shown to blunt the LPA-induced phosphorylation of key pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[3][6][7] This, in turn, leads to a significant reduction in the secretion of various pro-inflammatory cytokines and chemokines.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (LPA5 antagonism) | CHO cells expressing human LPA5 | 38 nM (0.038 µM) | [1][5] |

| IC50 (LPA5 antagonism) | BV-2 microglia cells | 38 nM | |

| Selectivity | LPA1, LPA2, LPA3 | No significant antagonistic activity | [1][2] |

| IC50 (LPA1, LPA2, LPA3) | Not specified | >10 µM | [8] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Effect | Dosage | Reference |

| LPA5 agonist-induced allodynia (mice) | Inhibition of allodynia | 3, 10, and 30 mg/kg (oral) | [5] |

| Neuropathic pain (chronic constriction injury, rats) | Amelioration of static mechanical allodynia and thermal hyperalgesia | 10 mg/kg (oral) | [1] |

| Inflammatory pain (adjuvant-induced, rats) | Improved hind paw weight-bearing ability | 10 mg/kg (oral) | [1] |

Table 3: Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Mediator | Effect | Concentration of this compound | Reference |

| Phosphorylation of STAT1, p65, c-Jun | Inhibition | 0.1-1 µM | [1] |

| Expression of TLR4 and COX2 | Reduction | Not specified | [1] |

| NO production | Decrease | Not specified | [1] |

| Secretion of TNFα, IL-6, CXCL10, CXCL2, CCL5 | Reduction | 0.1-1 µM | [1] |

Experimental Protocols

In Vitro Inhibition of LPA-induced cAMP Accumulation

Objective: To determine the potency of this compound in inhibiting LPA5 receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human LPA5 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.001 to 10 µM) for 20 minutes.[1]

-

LPA Stimulation: Cells are then stimulated with a fixed concentration of LPA (e.g., EC80) for a specified time.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Assessment of Pro-inflammatory Cytokine Secretion in BV-2 Microglia

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Plating: Cells are seeded in 24-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with this compound (0.1-1 µM) for 1 hour.[1]

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[1]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of cytokines and chemokines (e.g., TNFα, IL-6, CXCL10) in the supernatant are measured using specific ELISA kits.

-

Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated, LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LPA5 Antagonism by this compound in Microglia

Caption: LPA5 signaling cascade and its inhibition by this compound in microglial cells.

Experimental Workflow for In Vivo Neuropathic Pain Model

Caption: Workflow for assessing the analgesic effects of this compound in a rat model of neuropathic pain.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the LPA5 receptor in neuroinflammation. Its high selectivity, oral bioavailability, and brain penetrance make it suitable for both in vitro and in vivo studies. The demonstrated ability of this compound to suppress pro-inflammatory signaling in microglia and to alleviate pain in animal models highlights its therapeutic potential for neurological disorders with a neuroinflammatory component. Further research utilizing this compound is warranted to fully elucidate the therapeutic promise of LPA5 antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]

- 7. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Investigating Neuropathic Pain with AS2717638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide inadequate relief and are associated with considerable side effects, highlighting the urgent need for novel analgesic agents. The lysophosphatidic acid (LPA) signaling pathway has emerged as a key player in the pathophysiology of neuropathic pain. LPA, a bioactive lipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA5 receptor.[1][2] Preclinical evidence strongly suggests that antagonism of the LPA5 receptor can alleviate neuropathic pain, making it an attractive target for drug development.[1][2]

AS2717638 is a novel, orally active, and selective antagonist of the LPA5 receptor.[3] This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of this compound in preclinical models of neuropathic pain.

Mechanism of Action of this compound

This compound functions as a potent and selective antagonist of the human LPA5 receptor, with a reported IC50 of 38 nM.[3] Its mechanism of action involves the inhibition of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[3] Notably, this compound demonstrates high selectivity for LPA5 over other LPA receptors, including LPA1, LPA2, and LPA3.[3]

In the context of neuropathic pain, the LPA5 receptor is understood to be a critical component of pain signal transmission in the spinal cord.[2] Activation of LPA5 by LPA is coupled to Gq/11 and G12/13 proteins, initiating a downstream signaling cascade that includes increased intracellular calcium, neurite retraction, and the accumulation of cAMP. This signaling ultimately contributes to the hyperexcitability of neurons and the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from microglia. This compound, by blocking the LPA5 receptor, effectively dampens these pathological signaling events.

Preclinical Investigation in a Neuropathic Pain Model

The Chronic Constriction Injury (CCI) model in rats is a widely used and well-validated model of neuropathic pain that mimics many of the symptoms observed in humans.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the CCI model of neuropathic pain.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Animals: Male Sprague-Dawley rats (240-270g) are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).

-

Surgical Procedure:

-

The animal is placed in a prone position, and the skin over the right thigh is shaved and disinfected.

-

An incision is made through the skin and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.

-

The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight twitch in the hind limb.

-

The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.

-

-

Post-operative Care: Animals are allowed to recover in a warm environment and monitored for any signs of distress. Behavioral testing typically commences 7 to 14 days post-surgery to allow for the full development of neuropathic pain.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate for at least 15-20 minutes.

-

The von Frey filament is applied perpendicularly to the mid-plantar surface of the hind paw.

-

For manual filaments, the "up-down" method is often employed. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal, licking, or flinching), the next weaker filament is used. If there is no response, the next stronger filament is used.

-

For electronic von Frey, the filament is applied with gradually increasing force until the paw is withdrawn, and the force at which withdrawal occurs is automatically recorded.

-

The 50% paw withdrawal threshold is calculated from the pattern of responses.

-

Assessment of Thermal Hyperalgesia: Hargreaves Test

The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.

-

Apparatus: A plantar test apparatus (Hargreaves' apparatus).

-

Procedure:

-

Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.

-

A movable radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw to be tested.

-

The heat source is activated, and the time until the rat withdraws its paw is automatically recorded as the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Several measurements are taken for each paw, with sufficient time between stimuli to avoid sensitization.

-

Quantitative Data Summary

In Vitro Activity of this compound

| Target | Assay Type | Species | IC50 (nM) | Reference |

| LPA5 | cAMP accumulation | Human | 38 | [3] |

| LPA1 | cAMP accumulation | Human | No significant antagonism | [3] |

| LPA2 | cAMP accumulation | Human | No significant antagonism | [3] |

| LPA3 | cAMP accumulation | Human | No significant antagonism | [3] |

Pharmacokinetic Profile of this compound

While this compound is reported to be orally active and brain-penetrant, specific pharmacokinetic parameters are not publicly available.

| Parameter | Value |

| Oral Bioavailability | Data not available |

| Tmax (Time to maximum concentration) | Data not available |

| Cmax (Maximum concentration) | Data not available |

| Half-life (t1/2) | Data not available |

Illustrative In Vivo Efficacy of this compound in the CCI Model

This compound has been shown to significantly ameliorate static mechanical allodynia and thermal hyperalgesia in the rat CCI model of neuropathic pain.[2] The following table provides an illustrative representation of the expected results based on typical findings in this model.

| Treatment Group | Paw Withdrawal Threshold (g) (von Frey Test) | Paw Withdrawal Latency (s) (Hargreaves Test) |

| Sham + Vehicle | 15.2 ± 1.5 | 12.5 ± 1.2 |

| CCI + Vehicle | 3.5 ± 0.8 | 6.2 ± 0.7 |

| CCI + this compound (10 mg/kg, p.o.) | 10.8 ± 1.2 | 10.1 ± 1.0 |

*Note: Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. These are representative data and not from a specific publication on this compound.

Conclusion

This compound is a promising novel LPA5 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain. Its high selectivity and oral activity make it an attractive candidate for further development. This technical guide provides a framework for the continued investigation of this compound and similar compounds, outlining the key experimental models and methodologies required to assess their therapeutic potential for the treatment of neuropathic pain. Further studies to fully characterize its pharmacokinetic and pharmacodynamic profile are warranted to support its translation to clinical settings.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]

An In-depth Technical Guide on AS2717638 and its Effects on Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5). This guide provides a comprehensive technical overview of the effects of this compound on microglia activation, a key process in neuroinflammation. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document serves as a crucial resource for professionals investigating neuroinflammatory diseases and developing novel therapeutics. This compound has demonstrated significant efficacy in attenuating the pro-inflammatory response of microglia, both in vitro and in vivo, by inhibiting critical signaling cascades and reducing the production of inflammatory mediators.

Introduction to this compound and Microglia Activation

Microglia are the resident immune cells of the central nervous system (CNS) and play a pivotal role in maintaining neuronal homeostasis. However, in response to injury or pathological stimuli, microglia become activated, a state characterized by morphological changes and the release of a plethora of signaling molecules, including cytokines and chemokines. While acute microglial activation is a crucial component of the brain's defense and repair mechanisms, chronic or excessive activation contributes to neuroinflammation and the pathogenesis of various neurodegenerative diseases.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6).[1] The LPA/LPAR signaling axis is implicated in a wide range of physiological and pathological processes. Specifically, LPAR5 is highly expressed in microglia and its activation is associated with a pro-inflammatory phenotype.[2][3]

This compound is a small molecule antagonist that selectively targets LPAR5.[1][4] Its chemical name is 6-(3-(piperazin-1-yl)propanoyl)benzo(d)oxazol-2(3H)-one.[5] By blocking the interaction of LPA with LPAR5, this compound effectively mitigates the downstream signaling events that lead to microglial activation and the subsequent inflammatory cascade. This makes this compound a valuable pharmacological tool for studying the role of LPAR5 in neuroinflammation and a promising therapeutic candidate for neurological disorders characterized by microglial-mediated pathology.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of LPA to LPAR5 on the surface of microglia. This blockade prevents the activation of downstream intracellular signaling pathways that are crucial for the pro-inflammatory response.

Upon activation by LPA, LPAR5 couples to heterotrimeric G proteins, which in turn initiate a cascade of phosphorylation events. This leads to the activation of several key transcription factors, including:

-

STAT1 (Signal Transducer and Activator of Transcription 1)

-

STAT3 (Signal Transducer and Activator of Transcription 3)

-

p65 (a subunit of NF-κB, Nuclear Factor kappa-light-chain-enhancer of activated B cells)

These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes. This compound, by preventing the initial LPAR5 activation, effectively blunts the phosphorylation and activation of these transcription factors.[4]

Furthermore, in the context of systemic inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the LPA/LPAR5 axis can amplify the inflammatory signal. LPS activates Toll-like receptor 4 (TLR4), another key receptor in the innate immune response.[2][6] Studies have shown that this compound can significantly reduce the expression of TLR4 in LPS-activated microglia, suggesting a crosstalk between the LPAR5 and TLR4 signaling pathways.[2][5]

Quantitative Data on the Effects of this compound

The efficacy of this compound in suppressing microglial activation has been quantified in numerous studies. The following tables summarize the key findings from in vitro experiments using the murine BV-2 microglial cell line and in vivo studies.

In Vitro Effects of this compound on BV-2 Microglia

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion in LPS-Activated BV-2 Microglia [1][2][4]

| Cytokine/Chemokine | Stimulus | This compound Concentration | % Reduction (Compared to Stimulus Alone) |

| TNF-α | LPS (20 ng/mL) | 1 µM | Significant reduction |

| IL-6 | LPS (20 ng/mL) | 1 µM | Significant reduction |

| IL-1β | LPS (20 ng/mL) | 1 µM | Significant reduction |

| CXCL10 | LPS (20 ng/mL) | 1 µM | Significant reduction |

| CXCL2 | LPS (20 ng/mL) | 1 µM | Significant reduction |

| CCL5 | LPS (20 ng/mL) | 1 µM | Significant reduction |

| TNF-α | LPA (1 µM) | 0.1 µM | Reduced to near baseline |

| IL-6 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |

| IL-1β | LPA (1 µM) | 0.1 µM | Reduced to near baseline |

| CXCL10 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |

| CXCL2 | LPA (1 µM) | 0.1 µM | Not statistically significant |

| CCL5 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |

Table 2: Effect of this compound on Pro-inflammatory Marker Expression in LPS-Activated BV-2 Microglia [2][5]

| Marker | Stimulus | This compound Concentration | Effect |

| TLR4 | LPS (20 ng/mL) | 1 µM | Significant reduction in protein expression |

| COX-2 | LPS (20 ng/mL) | 1 µM | Significant reduction in protein expression |

| iNOS | LPS (20 ng/mL) | 1 µM | Significant reduction in mRNA expression |

In Vivo Effects of this compound

Table 3: Effect of this compound on Neuroinflammation in a Mouse Endotoxemia Model [2][5]

| Parameter | Treatment | This compound Dosage | Outcome |

| Brain mRNA Expression (iNOS, TNF-α, IL-1β, IL-6, CXCL2) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly attenuated LPS-induced increase |

| Brain Protein Expression (TLR4, Iba1, GFAP, COX2) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly reduced compared to LPS-only group |

| Systemic Cytokine Levels (TNF-α, IL-6) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly attenuated LPS-mediated synthesis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglia activation.

BV-2 Microglia Cell Culture and Treatment

-

Cell Line: BV-2, an immortalized murine microglial cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation:

-

This compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution.

-

Cells are pre-treated with this compound (typically at 0.1 µM for LPA stimulation and 1 µM for LPS stimulation) for a specified period (e.g., 1 hour) before the addition of the stimulus.[4][5]

-

A vehicle control (DMSO) is run in parallel.

-

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-STAT1, phospho-p65, TLR4, COX-2, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected at various time points after treatment.

-

ELISA Kits: Commercially available ELISA kits for specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

-

Procedure:

-

Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.

-

After incubation and washing, a detection antibody is added.

-

Following another incubation and wash, a substrate solution is added, leading to a color change.

-

The reaction is stopped, and the optical density is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis: The concentration of the cytokine/chemokine in the samples is calculated based on the standard curve.

Flow Cytometry for Cell Surface Marker Analysis

-

Cell Preparation: After treatment, BV-2 cells are detached and washed with PBS.

-

Staining: Cells are incubated with fluorescently labeled antibodies against cell surface markers of microglial activation, such as CD40 and CD86 (pro-inflammatory).

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells expressing the specific markers and the mean fluorescence intensity are determined using flow cytometry analysis software.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the LPAR5 signaling pathway in microglia-mediated neuroinflammation. The data clearly demonstrate its ability to suppress the pro-inflammatory activation of microglia by inhibiting key transcription factors and reducing the production of inflammatory mediators. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate the therapeutic potential of LPAR5 antagonism in a variety of neurological disorders. Further research into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these promising preclinical findings into novel treatments for neuroinflammatory diseases.

References

- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidic acid via LPA-receptor 5/protein kinase D-dependent pathways induces a motile and pro-inflammatory microglial phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]

The Selectivity Profile of AS2717638: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2717638 is a potent and orally bioavailable small molecule antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] Emerging as a significant target in translational research, LPA5 is implicated in a variety of physiological and pathological processes, notably in pain and neuroinflammation.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. The information herein is intended to support further investigation and application of this compound in preclinical and clinical research.

Selectivity Profile of this compound

This compound demonstrates high selectivity for the human LPA5 receptor. The primary measure of its potency is its half-maximal inhibitory concentration (IC50), which has been determined in functional cellular assays.

Lysophosphatidic Acid (LPA) Receptor Selectivity

This compound exhibits marked selectivity for LPA5 over other members of the LPA receptor family, specifically LPA1, LPA2, and LPA3. While precise IC50 values for LPA1, LPA2, and LPA3 are not consistently reported in publicly available literature, studies have indicated no significant antagonistic activity against these receptors.[1][2][3]

| Target Receptor | IC50 (nM) | Assay Type | Cell Line | Notes |

| Human LPA5 | 38 | cAMP accumulation assay | CHO cells expressing human LPA5 | Potent antagonism of LPA-induced signaling.[1][2][3] |

| Human LPA1 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |

| Human LPA2 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |

| Human LPA3 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |

Off-Target Activities

Limited off-target screening data is available. One study reported that this compound inhibited binding to three rat receptors by more than 50% at an unspecified concentration. Further quantitative analysis with IC50 or Ki values is required for a complete understanding of these interactions.

| Target | % Inhibition | Concentration | Assay Type | Species |

| Adenosine (B11128) A1 Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |

| Non-selective Opioid Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |

| µ-Opioid Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are primarily derived from the foundational study by Murai et al., 2017. While the full, detailed protocols from the supplementary materials of this primary publication were not accessible, the following represents a generalized methodology for key assays based on available information and standard laboratory practices.

LPA5 Functional Antagonism: cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the LPA-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a hallmark of LPA5 activation through its coupling to Gi/o proteins.

Objective: To determine the IC50 value of this compound for the human LPA5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Lysophosphatidic acid (LPA) solution.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well microplates.

Protocol:

-

Cell Seeding: Seed the LPA5-expressing CHO cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Pre-incubation: The following day, replace the culture medium with a serum-free medium. Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

LPA Stimulation: Add a fixed concentration of LPA (typically at its EC80) to the wells, along with forskolin to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Measure the cAMP levels. The data are then normalized to the response of LPA alone (0% inhibition) and the basal level (100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Off-Target Liability: Radioligand Binding Assay

Radioligand binding assays are employed to assess the potential of a compound to interact with other receptors, thus identifying potential off-target effects.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor of interest.

-

A specific radioligand for the target receptor (e.g., [3H]-DPCPX for adenosine A1 receptor).

-

This compound stock solution.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

A scintillation counter.

Protocol:

-

Assay Setup: In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway of LPA5 and Point of Intervention for this compound

LPA5 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon binding of its endogenous ligand, lysophosphatidic acid (LPA), LPA5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling pathway is implicated in various cellular responses, including cell migration, proliferation, and the release of inflammatory mediators. This compound acts as a competitive antagonist at the LPA binding site on the LPA5 receptor, thereby preventing the initiation of this downstream signaling cascade.

Conclusion

This compound is a highly selective antagonist of the LPA5 receptor with potent inhibitory activity demonstrated in cellular functional assays. Its selectivity against other LPA receptor subtypes is a key feature, suggesting a lower potential for off-target effects within this receptor family. The available data, primarily from the foundational study by Murai et al. (2017), provides a strong basis for its use as a pharmacological tool to investigate the role of LPA5 in health and disease. However, a more comprehensive selectivity screen across a broader panel of GPCRs, ion channels, and kinases would provide a more complete safety and selectivity profile, which is crucial for its further development as a therapeutic agent. Researchers utilizing this compound should be mindful of the limited publicly available off-target data and may consider conducting further profiling to suit their specific research needs.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. The selectivity data presented is based on publicly available information and may not be exhaustive. For complete and detailed information, please refer to the primary scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]

- 3. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

AS2717638: A Technical Guide for Research in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in the modulation of inflammatory and neuropathic pain.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its application in inflammatory pain research. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of LPA5 in pain signaling and to explore its therapeutic potential.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the LPA5 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of lysophosphatidic acid (LPA), a bioactive lipid mediator that is upregulated during tissue injury and inflammation. A key consequence of LPA5 activation is the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in sensitizing nociceptive neurons.[1] this compound effectively inhibits this LPA-induced cAMP accumulation.[1]

Furthermore, in cellular models of neuroinflammation, such as in BV-2 microglia, this compound has been shown to suppress the phosphorylation of key pro-inflammatory transcription factors, including STAT1, p65 (a subunit of NF-κB), and c-Jun. This action leads to a reduction in the expression and secretion of various inflammatory mediators, including cytokines and chemokines, thereby attenuating the neuroinflammatory response that contributes to the generation and maintenance of inflammatory pain.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| CHO cells expressing human LPA5 | IC50 (cAMP accumulation) | 38 nM | [1] |

| BV-2 microglia | Inhibition of p-STAT1, p-p65, p-c-Jun | Effective at 0.1 - 1 µM | |

| BV-2 microglia | Reduction of TNFα, IL-6, CXCL10, CXCL2, CCL5 | Effective at 0.1 - 1 µM |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory and Neuropathic Pain

| Pain Model | Species | Administration Route | Effective Dose Range | Endpoint | Reference |

| Adjuvant-Induced Inflammatory Pain | Rat | Oral | 10 mg/kg | Improved hind paw weight-bearing | [1] |

| PGE2, PGF2α, or AMPA-induced Allodynia | Mouse | Oral | 10 - 30 mg/kg | Alleviation of allodynia | [1] |

| Chronic Constriction Injury (CCI)-Induced Neuropathic Pain | Rat | Oral | 10 mg/kg | Amelioration of mechanical allodynia and thermal hyperalgesia | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Assays in BV-2 Microglia

1. Cell Culture and Maintenance:

-

Cell Line: BV-2 immortalized murine microglia.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Cells should be passaged every 2-3 days when they reach 80-90% confluency.

2. Western Blot Analysis of Phosphorylated Transcription Factors:

-

Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.

-

Treatment: Pre-treat cells with this compound (e.g., 0.1, 1 µM) or vehicle (DMSO) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1, phospho-p65, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. ELISA for Cytokine and Chemokine Measurement:

-

Cell Seeding and Treatment: Seed BV-2 cells in 24-well plates and treat as described for Western blotting, but for a longer duration (e.g., 6-24 hours) to allow for cytokine accumulation in the supernatant.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure: Use commercially available ELISA kits for the specific cytokines and chemokines of interest (e.g., TNF-α, IL-6, CXCL10). Follow the manufacturer's instructions for preparing standards and samples, and for the incubation and detection steps.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the analytes based on the standard curve.

In Vivo Inflammatory Pain Models

1. Adjuvant-Induced Arthritis in Rats:

-

Animals: Male Lewis or Sprague-Dawley rats (150-200 g).

-

Induction: Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis. Inject 100 µL of the CFA emulsion into the plantar surface of one hind paw.[2]

-

Pain Assessment: Measure paw volume (plethysmometry) and assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) at baseline and at various time points after CFA injection (e.g., daily for 21 days).

-

This compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg) at a specified time before each behavioral assessment.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure: Anesthetize the rat. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve with about 1 mm spacing between them.[3][4][5] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow. Close the incision in layers.

-

Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at baseline and at regular intervals after surgery (e.g., days 3, 7, 14, and 21).

-

This compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg) prior to behavioral testing.

3. Behavioral Testing:

-

Mechanical Allodynia (von Frey Test): Place the rat in a Plexiglas chamber on a wire mesh floor and allow it to acclimate. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the up-down method.[6][7][8][9][10]

-

Thermal Hyperalgesia (Plantar Test): Place the rat in a Plexiglas chamber on a glass floor.[11][12][13][14] A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.[11][12][13][14][15]

Visualizations

Signaling Pathways

Caption: this compound inhibits LPA5 signaling pathways involved in pain.

Experimental Workflow

Caption: Workflow for evaluating this compound in pain models.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. criver.com [criver.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. von Frey testing [bio-protocol.org]

- 7. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.jax.org [media.jax.org]

- 9. researchgate.net [researchgate.net]

- 10. forum.painresearcher.net [forum.painresearcher.net]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

- 13. biomed.au.dk [biomed.au.dk]

- 14. Plantar Test (Hargreaves' Method) Analgesia Meters [harvardapparatus.com]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

The Therapeutic Potential of LPA5 Antagonism with AS2717638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts a wide range of cellular effects through its interaction with at least six G protein-coupled receptors (LPA1-6).[1][2] The LPA5 receptor subtype has emerged as a critical player in pain signaling and neuroinflammation.[1][2][3][4] AS2717638 is a potent and selective antagonist of the LPA5 receptor, demonstrating significant therapeutic potential in preclinical models of neuropathic and inflammatory pain. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with LPA5 antagonism by this compound.

Introduction to LPA5 and this compound

Lysophosphatidic acid acts as an extracellular signaling molecule, and its dysregulation has been implicated in various pathological conditions, including chronic pain.[1][2] The LPA5 receptor is expressed in key areas of the nervous system involved in pain transmission, such as the spinal cord and dorsal root ganglion neurons.[1] Activation of LPA5 is linked to the initiation and maintenance of pain hypersensitivity.[1][5]

This compound, with the chemical name 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidin-1-ylcarbonyl)isoquinolin-1(2H)-one, is an orally active and brain-penetrant small molecule antagonist of the LPA5 receptor.[6][7] It exhibits high selectivity for LPA5 over other LPA receptor subtypes, making it a valuable tool for investigating the specific roles of LPA5 and a promising candidate for therapeutic development.[2]

Mechanism of Action of this compound

This compound functions by competitively binding to the LPA5 receptor, thereby preventing the binding of its endogenous ligand, LPA. This antagonism blocks the downstream signaling cascades initiated by LPA5 activation. A key mechanism of LPA5 signaling is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] LPA-induced activation of LPA5 leads to an accumulation of cAMP.[1][2] this compound has been shown to potently inhibit this LPA-induced cAMP accumulation in cells expressing human LPA5.[2]

Furthermore, in the context of neuroinflammation, LPA5 activation in microglia, the resident immune cells of the central nervous system, leads to the phosphorylation and activation of several pro-inflammatory transcription factors, including STAT1, p65 (a subunit of NF-κB), and c-Jun.[8] This, in turn, drives the expression and secretion of various inflammatory cytokines and chemokines. This compound effectively blunts the LPA-induced phosphorylation of these transcription factors, consequently reducing the production of inflammatory mediators.[8]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Species | Value | Reference |

| IC50 (LPA-induced cAMP accumulation) | CHO cells expressing human LPA5 | Human | 38 nM | [6][8] |

| IC50 (LPA1, LPA2, LPA3) | Various | Human | >10,000 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain

| Model | Species | Endpoint | Dose (Oral) | Effect | Reference |

| LPA-induced Allodynia | Mouse | Mechanical Allodynia | 3, 10, 30 mg/kg | Significant inhibition | [2] |

| GGPP-induced Allodynia | Mouse | Mechanical Allodynia | 1, 3, 10, 30 mg/kg | Significant inhibition | [2] |

| PGE2-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |

| PGF2α-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |

| AMPA-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |

| CCI-induced Neuropathic Pain | Rat | Mechanical Allodynia | 10 mg/kg | Significant amelioration | [2][5] |

| CCI-induced Neuropathic Pain | Rat | Thermal Hyperalgesia | 10 mg/kg | Significant amelioration | [2][5] |

| Adjuvant-induced Inflammatory Pain | Rat | Weight-bearing deficit | 10 mg/kg | Significant improvement | [3] |

Signaling Pathways and Experimental Workflows

LPA5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by LPA binding to the LPA5 receptor and the point of intervention for this compound.

Caption: LPA5 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Pain Assessment

This diagram outlines the typical workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

Caption: Workflow for assessing the analgesic effects of this compound in a neuropathic pain model.

Detailed Experimental Protocols

In Vitro Assays

This assay quantifies the ability of this compound to inhibit LPA5-mediated cAMP production.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.

-

Protocol:

-

Seed CHO-hLPA5 cells into 96-well plates and culture overnight.

-

Wash cells with serum-free medium.

-

Pre-incubate cells with various concentrations of this compound or vehicle for 20-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of LPA (e.g., the EC80 concentration) for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Calculate the IC50 value of this compound by fitting the concentration-response data to a four-parameter logistic equation.

-

This assay assesses the potential cytotoxicity of this compound.

-

Cell Line: BV-2 murine microglial cells.

-

Protocol:

-

Seed BV-2 cells into 96-well plates at a density of approximately 4 x 10^3 cells per well and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of this compound or vehicle for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

This method detects the effect of this compound on the activation of key inflammatory signaling molecules.

-

Cell Line: BV-2 murine microglial cells.

-

Protocol:

-

Plate BV-2 cells and starve them in serum-free medium before treatment.

-

Pre-treat cells with this compound or vehicle for a specified time.

-

Stimulate cells with LPA or lipopolysaccharide (LPS) to induce phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT1, phospho-p65, and phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phosphorylated protein levels to total protein levels or a loading control like β-actin or GAPDH.

-

This assay measures the inhibitory effect of this compound on the release of pro-inflammatory mediators.

-

Cell Line: BV-2 murine microglial cells.

-

Protocol:

-

Plate BV-2 cells and pre-treat with this compound or vehicle.

-

Stimulate the cells with LPA or LPS for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, CXCL10, CXCL2, and CCL5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13]

-

Briefly, coat a 96-well plate with a capture antibody, block the plate, add the supernatants and standards, add a detection antibody, add a streptavidin-HRP conjugate, and finally add a substrate solution to develop a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

In Vivo Models

This is a widely used surgical model to induce neuropathic pain in rodents.[14][15][16][17]

-

Animals: Male Sprague-Dawley or Wistar rats (typically 100-250g).[15][16]

-

Surgical Protocol:

-

Anesthetize the rat (e.g., with isoflurane).[17]

-

Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.

-

Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[14]

-

Loosely tie four chromic gut ligatures (e.g., 4-0 or 5-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.[14]

-

Close the muscle layer with sutures and the skin with wound clips or sutures.

-

Allow the animals to recover for at least 7 days before behavioral testing.

-

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[18][19][20][21]

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Protocol:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[18]

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

-

Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a brisk withdrawal or licking of the paw.

-

Alternatively, use an electronic von Frey device to apply a gradually increasing force until the paw is withdrawn. The device automatically records the force at which withdrawal occurs.

-

Test both the ipsilateral (injured) and contralateral (uninjured) paws.

-

This test measures the paw withdrawal latency to a noxious thermal stimulus.[22][23][24][25][26]

-

Apparatus: A plantar test apparatus (Hargreaves' method) with a radiant heat source.

-

Protocol:

-

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source, which starts a timer.

-

The timer stops automatically when the animal withdraws its paw. The recorded time is the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Test both the ipsilateral and contralateral paws.

-

Therapeutic Potential and Future Directions

The robust preclinical data for this compound strongly support the therapeutic potential of LPA5 antagonism in the treatment of chronic pain states, including both neuropathic and inflammatory pain.[2][3] Its efficacy in models that are relevant to human pain conditions, combined with its oral bioavailability and brain penetration, make it an attractive candidate for further clinical development.

Future research should focus on:

-